N-((5-((2-chloro-6-fluorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide

Description

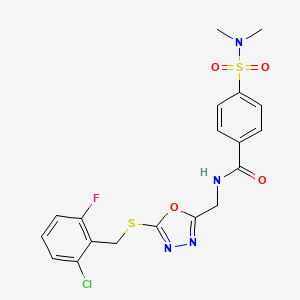

This compound features a 1,3,4-oxadiazole core substituted at the 5-position with a (2-chloro-6-fluorobenzyl)thio group and at the 2-position with a methyl-linked 4-(N,N-dimethylsulfamoyl)benzamide moiety. The 1,3,4-oxadiazole ring is electron-deficient, enhancing metabolic stability and bioavailability, while the thioether linkage and halogenated benzyl group contribute to lipophilicity and target binding.

Properties

IUPAC Name |

N-[[5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]methyl]-4-(dimethylsulfamoyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClFN4O4S2/c1-25(2)31(27,28)13-8-6-12(7-9-13)18(26)22-10-17-23-24-19(29-17)30-11-14-15(20)4-3-5-16(14)21/h3-9H,10-11H2,1-2H3,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASWSYGMKAIVTLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=NN=C(O2)SCC3=C(C=CC=C3Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClFN4O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((5-((2-chloro-6-fluorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 485.0 g/mol. The structure includes a 1,3,4-oxadiazole ring and a dimethylsulfamoyl group, which are significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C19H18ClFN4O4S |

| Molecular Weight | 485.0 g/mol |

| CAS Number | 941944-16-7 |

Research indicates that the oxadiazole moiety may enhance the compound's interaction with biological targets. The presence of the chlorinated and fluorinated benzyl groups suggests potential for increased binding affinity to enzymes or receptors involved in various biological pathways.

Potential Mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes related to disease pathways, similar to other oxadiazole derivatives.

- Antiviral Activity : Compounds with similar structures have shown promise against viruses such as HIV, suggesting that this compound may exhibit antiviral properties.

Antiviral Studies

A study explored the effects of similar compounds with 2-chloro-6-fluorobenzyl substitutions on HIV-1-infected cells. These compounds demonstrated potent inhibitory activity against wild-type HIV and clinically relevant mutants at picomolar concentrations .

Antimicrobial Potential

The structural features of this compound suggest potential antibacterial and antifungal activities. The presence of the thiadiazole ring is commonly associated with antimicrobial properties .

Case Studies

- HIV Inhibition : In vitro studies have demonstrated that compounds with similar structural motifs exhibit significant activity against HIV reverse transcriptase . This suggests that this compound may also possess similar capabilities.

- Antibacterial Activity : Research on related compounds indicates that those containing thiadiazole rings often show antibacterial effects. Computational studies have suggested that this compound could interact effectively with bacterial targets .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

1,3,4-Oxadiazole vs. Triazole/Triazine Derivatives

- Target Compound : The 1,3,4-oxadiazole core distinguishes it from triazole (e.g., compounds [7–9] in ) and triazine derivatives (e.g., compounds 51–55 in ). Oxadiazoles exhibit greater π-deficient character compared to triazoles, influencing electronic interactions in biological systems .

- Triazole Analogs : Compounds [7–9] () contain 1,2,4-triazole-3-thiones with phenylsulfonyl and difluorophenyl groups. Their tautomeric equilibrium (thione vs. thiol) affects reactivity and binding modes, unlike the static oxadiazole structure of the target compound .

- Triazine Analogs : Compounds 51–55 () feature 1,2,4-triazin-3-yl sulfamoyl groups. The triazine ring’s larger size and nitrogen count may alter hydrogen-bonding interactions compared to the oxadiazole core .

Substituent Comparisons

- Halogenated Benzyl Groups : The target’s 2-chloro-6-fluorobenzyl group provides ortho-substitution, creating steric hindrance and electronic effects distinct from para-substituted halogens (e.g., 4-fluorophenyl in compound 51) .

- Sulfamoyl vs.

Spectroscopic Characterization

Melting Points and Solubility

Key Differences and Advantages

- Metabolic Stability : The oxadiazole core in the target compound resists enzymatic degradation better than triazoles or triazines .

- Selectivity : Ortho-chloro/fluoro substitution may enhance target specificity compared to para-substituted analogs in .

- Solubility: The dimethylsulfamoyl group improves aqueous solubility relative to non-polar benzylthio derivatives (e.g., compounds 51–55) .

Q & A

Basic Research Questions

Q. What are the key synthetic steps for preparing N-((5-((2-chloro-6-fluorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide?

- Methodology : Synthesis typically involves:

Thiolation : Coupling a 2-chloro-6-fluorobenzyl thiol group to the oxadiazole core via nucleophilic substitution.

Methylation : Introducing the methyl group to the oxadiazole ring using alkylating agents under basic conditions (e.g., K₂CO₃).

Benzamide Formation : Reacting the intermediate with 4-(N,N-dimethylsulfamoyl)benzoyl chloride in anhydrous solvents (e.g., CH₃CN) with catalysts like trichloroisocyanuric acid (TCICA) .

- Critical Factors : Solvent choice (polar aprotic for SN2 reactions), temperature control (60–80°C), and exclusion of moisture to prevent hydrolysis .

Q. Which analytical techniques are essential for confirming the compound’s structure and purity?

- Techniques :

- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions and integration ratios (e.g., aromatic protons at δ 7.2–8.1 ppm) .

- Mass Spectrometry (HRMS) : To confirm molecular weight (e.g., [M+H]⁺ at m/z 523.08) .

- IR Spectroscopy : Detection of sulfonamide S=O stretches (~1350 cm⁻¹) and amide C=O (~1650 cm⁻¹) .

- Purity Assessment : HPLC with UV detection (λ = 254 nm) and ≥95% purity threshold .

Q. What safety protocols are recommended for handling this compound?

- Guidelines :

- Storage : In airtight containers at –20°C, away from moisture and light .

- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Spill Management : Use absorbent materials (e.g., vermiculite) and avoid water to prevent exothermic reactions .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize the synthesis yield and purity?

- Approach :

- Variables : Temperature, solvent polarity, and catalyst loading (e.g., TCICA at 1.2–1.5 equiv) .

- Response Surface Methodology (RSM) : To model interactions between variables and identify optimal conditions (e.g., 72°C in CH₃CN with 1.3 equiv TCICA) .

- Validation : Repetition under predicted conditions to confirm ≥85% yield .

Q. Which structural features are critical for its antimicrobial or anticancer activity?

- Key Features :

- Thiadiazole/Oxadiazole Core : Enhances π-π stacking with bacterial DNA gyrase or kinase targets .

- 2-Chloro-6-fluorobenzyl Group : Increases lipophilicity (logP ~3.2) for membrane penetration .

- Dimethylsulfamoyl Group : Stabilizes hydrogen bonding with active-site residues (e.g., Asp86 in E. coli DHFR) .

Q. How do substituent modifications (e.g., replacing fluorine with chlorine) affect bioactivity?

- Case Study :

- Fluorine → Chlorine : Increases steric bulk, reducing MIC values against S. aureus from 8 µg/mL to 2 µg/mL due to enhanced hydrophobic interactions .

- Methyl → Ethyl : Lowers solubility but improves plasma stability (t₁/₂ from 2h to 4h in rat models) .

- Method : Synthesize analogs via Suzuki coupling or nucleophilic substitution, followed by in vitro MIC and cytotoxicity assays .

Q. What interaction studies are used to elucidate its mechanism of action?

- Techniques :

- Surface Plasmon Resonance (SPR) : Measure binding affinity (KD) to purified enzymes (e.g., Klebsiella β-lactamase, KD = 12 nM) .

- Molecular Docking : AutoDock Vina to predict binding poses in ATP-binding pockets (e.g., VEGFR-2) .

- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in live cells (e.g., ΔTm = 4.5°C for HSP90) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.